molecular formula C17H10Cl2N2O4 B3714752 N-(2,3-dichlorophenyl)-5-(2-nitrophenyl)furan-2-carboxamide

N-(2,3-dichlorophenyl)-5-(2-nitrophenyl)furan-2-carboxamide

Cat. No.: B3714752
M. Wt: 377.2 g/mol
InChI Key: GDNHFWCHBBVHMX-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-5-(2-nitrophenyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorophenyl)-5-(2-nitrophenyl)furan-2-carboxamide typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the nitro group: Nitration of the furan ring using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of the carboxamide: This involves the reaction of the nitro-substituted furan with 2,3-dichloroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino-substituted derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for various diseases due to its biological activity.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-5-(2-nitrophenyl)furan-2-carboxamide depends on its specific biological target. Generally, it may interact with enzymes or receptors, leading to the modulation of biological pathways. The nitro and chloro groups can enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dichlorophenyl)-5-(2-aminophenyl)furan-2-carboxamide: Similar structure but with an amino group instead of a nitro group.

    N-(2,3-dichlorophenyl)-5-(2-methylphenyl)furan-2-carboxamide: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

N-(2,3-dichlorophenyl)-5-(2-nitrophenyl)furan-2-carboxamide is unique due to the presence of both nitro and chloro groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance its potential as a versatile compound in various applications.

Properties

IUPAC Name

N-(2,3-dichlorophenyl)-5-(2-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2N2O4/c18-11-5-3-6-12(16(11)19)20-17(22)15-9-8-14(25-15)10-4-1-2-7-13(10)21(23)24/h1-9H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDNHFWCHBBVHMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=C(C(=CC=C3)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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